N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
3-bromo-N-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-10-7-13-24(18-21)26(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEIYQUSRPDUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various physiological processes, making the compound useful in the treatment of certain diseases .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical properties of N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and related triarylamines:
Key Observations :
- Solubility : Brominated triarylamines generally exhibit moderate solubility in chloroform and DMSO, critical for solution-processed device fabrication .
- Thermal Stability : Derivatives with bulky substituents (e.g., methoxy groups in ) show higher thermal stability (Tg up to 140°C), whereas brominated variants prioritize electronic modulation .
Electronic and Optoelectronic Properties
Bromine’s electron-withdrawing nature lowers HOMO levels, enhancing hole-injection efficiency in OLEDs. However, meta-substitution (3-bromo) may disrupt conjugation compared to para-substitution (4-bromo), leading to differences in charge mobility . For example:
- N-(4-Bromophenyl) analogs are used in high-efficiency dye-sensitized solar cells (DSSCs) with open-circuit voltages (Voc) exceeding 1.24 V .
- Methoxy-substituted analogs (e.g., 2a in ) exhibit electron-donating effects, raising HOMO levels and improving compatibility with indium tin oxide (ITO) anodes .
Biological Activity
N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a compound belonging to the class of biphenyl derivatives, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a biphenyl core with a bromine substituent and two phenyl groups. The synthesis typically involves coupling reactions that yield high purity and yield of the desired product. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 6.8 |
| HT-29 | 4.5 |
Trypanocidal and Antimycobacterial Activity
Research has indicated that this compound possesses significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It was found to be more effective than standard treatments in certain assays.
Table 3: Trypanocidal Activity Comparison
| Compound | ED50 (µmol/L) |
|---|---|
| This compound | 3.0 ± 0.3 |
| Standard Drug (Crystal Violet) | 26.5 ± 2.0 |
Additionally, it has shown promising results in inhibiting mycobacterial growth, suggesting potential applications in treating tuberculosis.
Case Studies
One notable case study involved the application of this compound in a therapeutic setting for patients with drug-resistant infections. The compound was administered in conjunction with existing therapies, resulting in improved patient outcomes and reduced bacterial load.
Q & A
Q. What are the recommended synthetic routes for N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide intermediates. Key parameters include:
- Catalyst loading : 1–5 mol% Pd for optimal activity .
- Temperature : Reactions often proceed at 80–120°C in anhydrous solvents (e.g., toluene or THF).
- Base selection : K₂CO₃ or Cs₂CO₃ is critical for deprotonation and coupling efficiency. Yields range from 30% to 75%, depending on steric hindrance and electronic effects of substituents .
Q. How can researchers characterize the structural purity of this compound?
Standard protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aryl proton environments and amine connectivity. For example, biphenyl protons show distinct splitting patterns at δ 6.8–7.6 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₄H₁₈BrN: calc. 416.06, observed 416.07) .
- Elemental analysis : Confirms C, H, N, and Br composition within ±0.3% deviation .
Q. What environmental factors affect the stability of this compound during storage?
Stability is influenced by:
- Light : Protect from UV exposure to prevent photodegradation of the biphenyl backbone.
- Moisture : Store in anhydrous conditions (desiccators with silica gel) to avoid hydrolysis of the amine group.
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes thermal decomposition .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with β-secretase (BACE-1) for Alzheimer’s disease applications?
- Assay design : Use fluorescence resonance energy transfer (FRET) with a BACE-1 substrate (e.g., Eu-KTEESEVKMDAEFRHDK-Cy5).
- Dose-response studies : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Control compounds : Compare with known inhibitors like LY2811376 to validate assay sensitivity. Structural analogs with methyl or methoxy substituents show enhanced inhibitory activity .
Q. What strategies resolve contradictions in reported cytotoxicity data for biphenylamine derivatives?
Discrepancies may arise from:
- Cell line variability : Test across multiple lines (e.g., HEK293, HeLa, MCF-7) to assess tissue-specific toxicity.
- Assay interference : Confirm results via orthogonal methods (e.g., MTT, ATP luminescence, and live/dead staining).
- Metabolic activation : Include liver microsomes (e.g., S9 fraction) to evaluate pro-drug activation .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s optoelectronic properties in OLED devices?
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict HOMO/LUMO levels. Bromine substitution lowers LUMO by ~0.3 eV, enhancing electron transport .
- Experimental validation : Fabricate OLED layers via spin-coating and measure electroluminescence (EL) spectra. Derivatives with tert-butyl groups show improved thermal stability (Tg > 150°C) .
Q. What methodologies optimize enantioselective synthesis of chiral analogs for receptor-targeted studies?
- Chiral ligands : Use (R)-BINAP or Josiphos ligands with Pd catalysts for asymmetric coupling.
- HPLC analysis : Chiralpak columns (e.g., IA/IB) resolve enantiomers (ee > 95% achievable).
- Biological testing : Compare enantiomer activity at dopamine receptors (e.g., D₂R binding assays) .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound despite its non-toxic classification?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of airborne particulates.
- Waste disposal : Incinerate at >800°C or neutralize with 10% NaOH before disposal .
Q. How should researchers address discrepancies in environmental hazard classifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
